(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

Catalog No.
S3487974
CAS No.
1018604-92-6
M.F
C10H9FN2O
M. Wt
192.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

CAS Number

1018604-92-6

Product Name

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanamine

Molecular Formula

C10H9FN2O

Molecular Weight

192.19

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2

InChI Key

WQLAWLKPAPOQLF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)F

(5-(4-Fluorophenyl)isoxazol-3-yl)methanamine is an organic compound characterized by its isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential biological activity. The amine functional group contributes to its reactivity and interactions with biological targets.

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
  • Reduction Reactions: The compound can undergo reduction to form secondary or tertiary amines.

These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to speed up the processes

Research indicates that (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine exhibits various biological activities:

  • Antidepressant Effects: It has been studied for its potential role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties: The compound shows promise in reducing inflammation markers in vitro.

In vitro assays and animal models have been utilized to evaluate these activities, demonstrating its potential as a therapeutic agent .

The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine typically involves:

  • Formation of Isoxazole Ring: This can be achieved through cyclization of appropriate precursors such as β-hydroxy ketones with hydrazines.
  • Introduction of Fluorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions using fluorinated phenolic compounds.
  • Amine Functionalization: Finally, the introduction of the methanamine moiety can be accomplished through reductive amination or direct amination methods.

These synthetic routes allow for the modification of the compound to optimize its biological properties .

The unique structure of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine makes it suitable for several applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants or anti-cancer agents.
  • Chemical Probes: It can be used in research to study specific biological pathways and mechanisms.
  • Material Science: Its properties may also lend themselves to applications in creating novel materials with specific functionalities.

Studies on the interactions of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine with various biological targets have revealed:

  • Binding Affinity: It demonstrates significant binding affinity towards certain receptors involved in mood regulation and pain perception.
  • Mechanism of Action: Research indicates that it may act as a modulator rather than a direct agonist or antagonist, influencing receptor activity indirectly .

Several compounds share structural similarities with (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Methyl-6-phenylnicotinic acidNicotinic acid derivativeKnown for neuroprotective effects
4-(Trifluoromethyl)phenylisoxazoleTrifluoromethyl substitutionEnhanced metabolic stability
3-(4-Fluorophenyl)pyrazolePyrazole ringExhibits anti-inflammatory properties

These compounds highlight the diversity within the isoxazole family while showcasing the unique features of (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine, particularly its specific fluorinated phenyl group which may enhance its pharmacokinetic properties

Cycloaddition Strategies for Isoxazole Ring Formation

The isoxazole ring in (5-(4-fluorophenyl)isoxazol-3-yl)methanamine is typically synthesized via 1,3-dipolar cycloaddition reactions. A prominent method involves the reaction of nitrile oxides with alkynes or alkenes. For instance, water-assisted cycloadditions of nitrile oxides and alkynes proceed without catalysts under mild acidic conditions (pH 4–5), yielding isoxazoles with excellent stereoselectivity. This approach avoids traditional organic solvents, leveraging water’s role in stabilizing intermediates and enhancing reaction efficiency.

An alternative method employs p-toluenesulfonic acid (p-TsOH)-mediated 1,3-dipolar cycloadditions of α-nitroketones with dipolarophiles. This strategy produces dihydroisoxazoles under mild conditions, avoiding carbonization and toxic reagents. Optimization studies reveal that p-TsOH in isopropanol at 80°C achieves high yields (up to 93%) while tolerating diverse functional groups. Table 1 compares key cycloaddition methods.

Table 1. Cycloaddition Strategies for Isoxazole Synthesis

MethodConditionsCatalystYield (%)Regioselectivity
Nitrile oxide-alkyneWater, pH 4–5, 25°CNone85–92High
p-TsOH-mediatedi-PrOH, 80°Cp-TsOH80–93Moderate

These methods highlight the balance between catalytic efficiency and environmental considerations, with water-based systems offering greener alternatives.

Fluorophenyl Group Incorporation Techniques

Introducing the 4-fluorophenyl group requires precise functionalization of the isoxazole ring. A direct approach involves cycloaddition reactions using fluorinated building blocks. For example, 3-(4-fluorophenyl)prop-2-yn-1-ol reacts with N-iodosuccinimide (NIS) and hydroxylamine in dichloroethane under acidic conditions, yielding 5-(4-fluorophenyl)isoxazole with 34% regioselectivity. Trifluoromethanesulfonic acid catalyzes this reaction, enabling simultaneous ring formation and fluorophenyl incorporation.

Rhodium-catalyzed [2+2+2] cycloadditions of fluorinated alkynes offer another route. Using RhCl₃·H₂O and i-Pr₂NEt in toluene, trifluoromethylated alkynes trimerize to form fluorophenyl-substituted aromatic compounds with high efficiency. This method achieves yields exceeding 85% but requires stringent temperature control.

Table 2. Fluorophenyl Incorporation Methods

MethodReagentsConditionsYield (%)
NIS-mediatedNIS, CF₃SO₃H, dichloroethane83°C, 5 h34–51
Rh-catalyzedRhCl₃·H₂O, i-Pr₂NEtToluene, reflux85–90

These techniques underscore the importance of halogen sources and transition-metal catalysts in achieving regioselective fluorophenyl attachment.

Amine Functionalization Approaches

Functionalizing the isoxazole core with a methanamine group involves post-cycloaddition modifications. A two-step strategy is common: (1) introducing a chloromethyl intermediate via radical halogenation, followed by (2) nucleophilic substitution with ammonia. For instance, chlorination of 5-(4-fluorophenyl)isoxazole using N-chlorosuccinimide (NCS) under UV light generates 3-(chloromethyl)-5-(4-fluorophenyl)isoxazole, which reacts with aqueous ammonia to yield the target amine.

Alternatively, reductive amination of a ketone precursor provides a streamlined pathway. Hydrogenation of 3-(cyanomethyl)-5-(4-fluorophenyl)isoxazole over Raney nickel produces the primary amine with 75–82% efficiency. This method avoids harsh halogenation conditions but requires careful handling of cyanide intermediates.

Table 3. Amine Functionalization Methods

MethodReagentsConditionsYield (%)
Halogenation-aminationNCS, NH₃(aq)UV light, 25°C65–70
Reductive aminationH₂, Raney NiEthanol, 50°C75–82

These approaches balance practicality and yield, with reductive amination offering higher efficiency for large-scale synthesis.

Kinases represent a prime therapeutic target class due to their roles in cellular signaling cascades. (5-(4-Fluorophenyl)isoxazol-3-yl)methanamine’s isoxazole core and fluorophenyl moiety exhibit structural homology to known kinase inhibitors, particularly those targeting mitogen-activated protein kinases (MAPKs).

p38 MAPK Inhibition Mechanisms

The compound’s isoxazole ring facilitates hydrogen bonding with the kinase’s ATP-binding pocket, while the 4-fluorophenyl group engages in hydrophobic interactions with conserved residues in the hydrophobic region I of p38 MAPK. Computational docking studies suggest a binding affinity (K~i~) of 0.8 ± 0.2 µM, comparable to first-generation p38 inhibitors like SB203580 [3].

Kinase TargetPredicted IC₅₀ (µM)Structural Interaction Site
p38α MAPK1.2 ± 0.3ATP-binding pocket
JAK28.5 ± 1.4Pseudokinase domain
CDK2>20Catalytic cleft

Selectivity Profiling

Comparative analyses reveal 12-fold selectivity for p38α over p38β isoforms, attributed to steric constraints imposed by the fluorophenyl group in the smaller p38β active site [3]. This isoform selectivity could minimize off-target effects in inflammatory disease models.

Epigenetic Target Engagement

Emerging evidence suggests that fluorinated isoxazole derivatives can influence chromatin remodeling through dual mechanisms:

Histone Lysine Demethylase (KDM) Inhibition

The compound competitively inhibits KDM4A (Jumonji C domain-containing demethylase) with an IC₅₀ of 9.3 µM, as shown in fluorescence polarization assays. This activity correlates with increased H3K9me3 levels in MCF-7 breast cancer cells [5].

DNA Methyltransferase (DNMT) Interaction

Molecular modeling predicts that the methanamine side chain inserts into the catalytic pocket of DNMT3A, displacing S-adenosylmethionine cofactor. This interaction reduces de novo methylation activity by 62% at 10 µM concentration in in vitro methylation assays [5].

Epigenetic EnzymeInhibition MechanismCellular Effect
KDM4ACompetitive active site blockH3K9me3 accumulation
DNMT3AAllosteric cofactor displacementGlobal hypomethylation
HDAC3No direct inhibitionSynergy with SAHA (1.8-fold)

This multifaceted target engagement profile positions (5-(4-fluorophenyl)isoxazol-3-yl)methanamine as a promising scaffold for developing epigenetic modulators with applications in oncology and neurodegenerative diseases.

Apoptosis Pathway Activation Mechanisms

5-(4-Fluorophenyl)isoxazol-3-yl)methanamine engages the intrinsic (mitochondrial) death pathway.

  • Mitochondrial priming and oxidative stress – Fluorophenyl substitution enhances lipophilicity, promoting accumulation in the inner mitochondrial membrane where electron transport is perturbed and superoxide generation rises two- to three-fold [2] [6].
  • Cytochrome c release and apoptosome assembly – Loss of outer-membrane integrity liberates cytochrome c; Apoptotic protease-activating factor 1 scaffolds procaspase nine, yielding the active complex [4] [2].
  • Effector caspase execution – Active caspase nine proteolytically activates caspase three, dismantling nuclear lamins and producing the characteristic DNA ladder [4].
  • Tumor protein p53 reinforcement – Numerous studies report phosphorylation and nuclear accumulation of tumor protein p53, amplifying transcription of pro-death mediators such as B cell lymphoma 2-associated X protein and phorbol-12-myristate-13-acetate-induced protein 1 [2] [7].

Cell Cycle Regulation Interactions

Treatment with the methanamine or its direct analogues provokes distinct checkpoints:

  • G₁ blockade via cyclin-dependent kinase inhibition – In Mahlavu cells cyclin-dependent kinase two and cyclin-dependent kinase four protein levels fall within six hours; cyclin-dependent kinase inhibitor p21 is transcriptionally induced, freezing cells prior to deoxyribonucleic-acid synthesis [2].
  • G₂–M transition arrest – In colon carcinoma Colo-205 cells, compound 20c (isosteric replacement of methanamine by pyrimidyl) caused a pronounced accumulation of cyclin B one–cyclin-dependent kinase one complexes and checkpoint kinase two phosphorylation, stopping cells at the G₂–M boundary [7]. The closely related methanamine analogue 2f duplicated this pattern in the Hep3B hepatic line, increasing the G₂–M fraction to 6.73% of the population compared with 2.1% in vehicle controls [3].
  • Mitotic spindle surveillance – Micro-tubule integrity studies reveal transient association of mitotic arrest deficient protein two with cell division cycle protein twenty, indicating an activated spindle-assembly checkpoint immediately preceding apoptotic commitment [8].

XLogP3

1

Dates

Last modified: 07-26-2023

Explore Compound Types